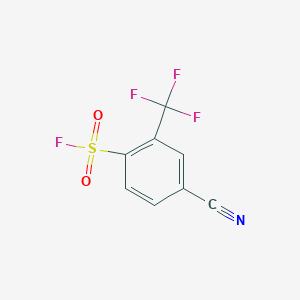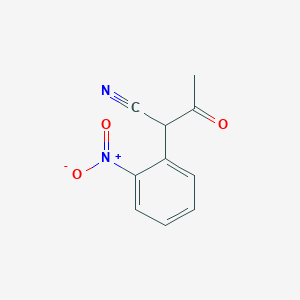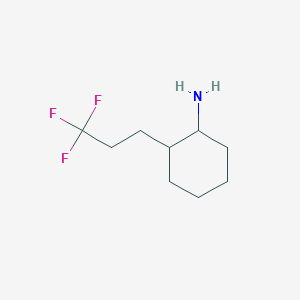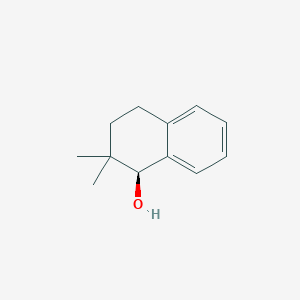
3-(5-Aminopentyl)-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Aminopentyl)-1,3-thiazolidine-2,4-dione is a chemical compound that belongs to the thiazolidine family. Thiazolidines are heterocyclic compounds containing a sulfur and nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of an aminopentyl side chain, which imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Aminopentyl)-1,3-thiazolidine-2,4-dione typically involves the reaction of thiazolidine-2,4-dione with a suitable aminopentyl precursor. One common method involves the use of N-(5-aminopentyl)maleimide hydrochloride as a starting material. The reaction is carried out in the presence of a condensing agent such as DMT-MM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) in a solvent like dimethyl sulfoxide (DMSO) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-(5-Aminopentyl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: The aminopentyl side chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazolidine derivatives.
Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.
科学研究应用
3-(5-Aminopentyl)-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities
Industry: Utilized in the development of novel materials and chemical sensors.
作用机制
The mechanism of action of 3-(5-Aminopentyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The aminopentyl side chain allows the compound to bind to enzymes and proteins, potentially inhibiting their activity. The thiazolidine ring can interact with various biological pathways, leading to therapeutic effects such as anticancer activity by inducing apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
N-(5-Aminopentyl)acetamide: Shares the aminopentyl side chain but lacks the thiazolidine ring
Tetramethylrhodamine Cadaverine: Contains a similar aminopentyl group but is used primarily for labeling and imaging applications.
Uniqueness
3-(5-Aminopentyl)-1,3-thiazolidine-2,4-dione is unique due to the presence of both the aminopentyl side chain and the thiazolidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C8H14N2O2S |
|---|---|
分子量 |
202.28 g/mol |
IUPAC 名称 |
3-(5-aminopentyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C8H14N2O2S/c9-4-2-1-3-5-10-7(11)6-13-8(10)12/h1-6,9H2 |
InChI 键 |
UBTQTJKFLZSNLO-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)N(C(=O)S1)CCCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[2-(Cyclopentylamino)acetamido]pent-4-enoic acid](/img/structure/B13221480.png)


![[4-(Propan-2-yl)morpholin-2-yl]methanesulfonyl chloride](/img/structure/B13221496.png)


![tert-butyl N-[4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13221518.png)

![5-(Pyrrolidin-1-yl)bicyclo[6.1.0]nonan-4-ol](/img/structure/B13221531.png)



